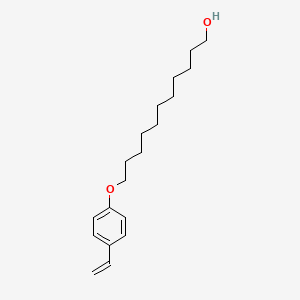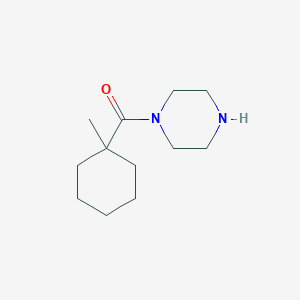
1-(2-Nitroethenyl)-2-(phenylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitroethenyl)-2-(phenylsulfanyl)benzene is an organic compound that features a nitroethenyl group and a phenylsulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitroethenyl)-2-(phenylsulfanyl)benzene typically involves the reaction of 2-(phenylsulfanyl)benzaldehyde with nitromethane under basic conditions. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic reactions apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Nitroethenyl)-2-(phenylsulfanyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The nitroethenyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Reduction: 1-(2-Aminoethenyl)-2-(phenylsulfanyl)benzene.
Oxidation: 1-(2-Nitroethenyl)-2-(phenylsulfonyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Nitroethenyl)-2-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Nitroethenyl)-2-(phenylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the phenylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
1-(2-Nitroethenyl)-2-(phenylsulfanyl)benzene can be compared to other nitroethenyl and phenylsulfanyl derivatives:
1-(2-Nitroethenyl)benzene: Lacks the phenylsulfanyl group, which may result in different chemical reactivity and biological activity.
2-(Phenylsulfanyl)benzaldehyde:
1-(2-Nitroethenyl)-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group, leading to differences in reactivity and biological effects.
The uniqueness of this compound lies in the combination of the nitroethenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
127876-57-7 |
|---|---|
Formule moléculaire |
C14H11NO2S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
1-(2-nitroethenyl)-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C14H11NO2S/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-11H |
Clé InChI |
SXJIMCNPMBDKLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=CC=C2C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)


![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)

![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)

![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)



![Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B14275571.png)

